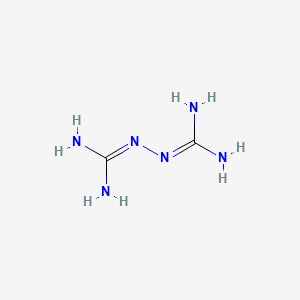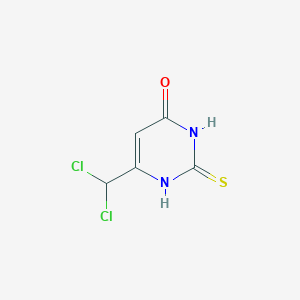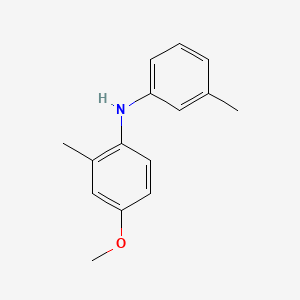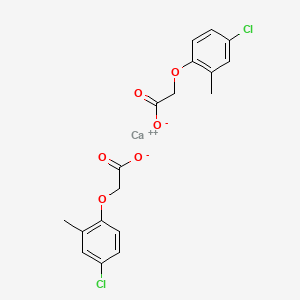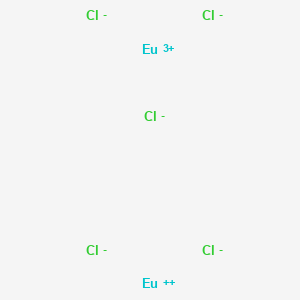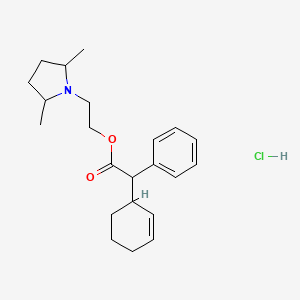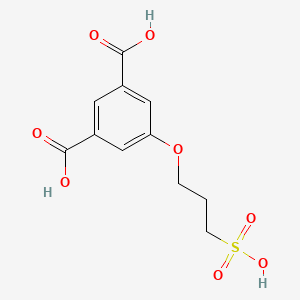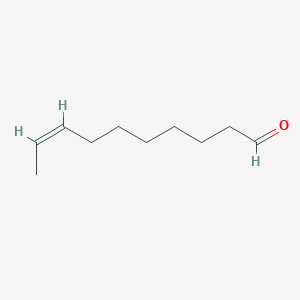
8-Decenal, (8Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Decenal, (8Z)-: is an organic compound with the molecular formula C10H18O It is a type of aldehyde with a double bond in the Z configuration at the eighth carbon atom(Z)-8-decenal and is characterized by its distinct structure, which includes a long carbon chain with a terminal aldehyde group.
準備方法
Synthetic Routes and Reaction Conditions:
Hydroformylation of 1-Octene: One common method for synthesizing 8-Decenal, (8Z)- involves the hydroformylation of 1-octene. This process uses a rhodium catalyst and a mixture of carbon monoxide and hydrogen gas under high pressure and temperature conditions to add a formyl group to the double bond, resulting in the formation of the aldehyde.
Partial Hydrogenation of 8-Decynoic Acid: Another method involves the partial hydrogenation of 8-decyonic acid using a Lindlar catalyst. This process selectively reduces the triple bond to a double bond in the Z configuration, yielding 8-Decenal, (8Z)-.
Industrial Production Methods: Industrial production of 8-Decenal, (8Z)- typically involves large-scale hydroformylation processes due to their efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 8-Decenal, (8Z)- can undergo oxidation reactions to form 8-decanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 8-decenol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in 8-Decenal, (8Z)- can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihaloalkanes or haloalkanes, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Addition: Bromine in carbon tetrachloride or hydrogen chloride in an inert solvent.
Major Products Formed:
Oxidation: 8-Decanoic acid.
Reduction: 8-Decenol.
Addition: 8,9-Dibromodecane or 8-Bromodecane.
科学的研究の応用
Chemistry: 8-Decenal, (8Z)- is used as a building block in organic synthesis. Its reactivity makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, 8-Decenal, (8Z)- is studied for its role in pheromone signaling in insects. It is known to act as a pheromone component in certain species, influencing behavior and communication.
Medicine: Research into the medicinal applications of 8-Decenal, (8Z)- is ongoing. Its potential as a precursor for bioactive compounds is being explored, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, 8-Decenal, (8Z)- is used in the production of fragrances and flavors. Its aldehyde group imparts a pleasant scent, making it a valuable ingredient in perfumery and flavoring agents.
作用機序
The mechanism of action of 8-Decenal, (8Z)- involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in a sensory response. The aldehyde group can also undergo nucleophilic addition reactions with various biomolecules, influencing their function and activity.
類似化合物との比較
(E)-8-Decenal: This is the E isomer of 8-Decenal, differing in the configuration of the double bond.
8-Decanoic Acid: The fully oxidized form of 8-Decenal.
8-Decenol: The reduced form of 8-Decenal.
Uniqueness: 8-Decenal, (8Z)- is unique due to its Z configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity and interaction with other molecules, making it a valuable compound in various applications.
特性
CAS番号 |
174155-46-5 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(Z)-dec-8-enal |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h2-3,10H,4-9H2,1H3/b3-2- |
InChIキー |
DGJAEYIZIUUWSJ-IHWYPQMZSA-N |
異性体SMILES |
C/C=C\CCCCCCC=O |
正規SMILES |
CC=CCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



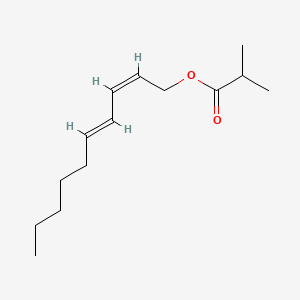
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
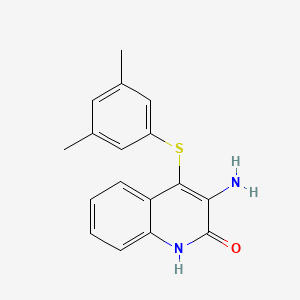
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
